molecular formula C11H10N6O2S B2388331 1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034244-01-2

1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2388331
CAS No.: 2034244-01-2
M. Wt: 290.3
InChI Key: SZBVGKFYWNHYLG-UHFFFAOYSA-N
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Description

1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. IRAK4 mediates signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor family, making it a high-value target for therapeutic intervention . This compound has demonstrated significant research utility in the study of autoimmune diseases, such as rheumatoid arthritis and lupus, by potently suppressing the production of pro-inflammatory cytokines driven by MyD88-dependent pathways. Its application extends to oncology research, particularly in the context of hematologic malignancies like myelodysplastic syndromes and acute myeloid leukemia, where oncogenic MyD88 mutations create a dependency on IRAK4 signaling for cancer cell survival and proliferation . By specifically targeting the kinase activity of IRAK4, this inhibitor provides researchers with a precise tool to dissect the role of innate immune signaling in disease pathogenesis and to evaluate the potential of IRAK4 blockade as a therapeutic strategy.

Properties

IUPAC Name

1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-6-12-10(19-15-6)7-3-4-20-11(7)13-9(18)8-5-17(2)16-14-8/h3-5H,1-2H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBVGKFYWNHYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CN(N=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure which includes a triazole ring and oxadiazole moiety. The molecular formula is C12H13N5O2SC_{12}H_{13}N_5O_2S, and it has a molecular weight of approximately 273.33 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Research has indicated that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain triazole compounds demonstrated broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For instance:

  • Cell Line Studies : In vitro studies showed that compounds similar to this compound exhibited IC50 values ranging from 1.02 to 74.28 μM across different cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through various pathways including the inhibition of topoisomerases and telomerase activity .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been documented. Compounds have shown promising results in reducing inflammation in animal models by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .

Study on Anticancer Activity

A notable study conducted by Gholampour et al. synthesized new 1,4-naphthoquinone-triazole hybrids and tested their efficacy against human cancer cell lines. The most potent compound exhibited significant cytotoxicity at low concentrations (10 μM), effectively arresting the cell cycle in the G0/G1 phase .

Study on Antimicrobial Efficacy

In another investigation involving derivatives of triazoles, researchers found that specific compounds displayed strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialBroad-spectrum activity against bacteria/fungi
AnticancerIC50 values between 1.02 - 74.28 μM
Anti-inflammatoryInhibition of COX enzymes

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of the oxadiazole and triazole scaffolds exhibit significant antimicrobial properties. The presence of the oxadiazole group enhances the compound's ability to penetrate cell membranes, allowing it to target bacterial infections effectively. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including resistant strains of bacteria .

Anticancer Properties
The compound's ability to inhibit specific enzymes involved in DNA synthesis positions it as a potential anticancer agent. For instance, studies have demonstrated that oxadiazole derivatives can act as inhibitors of thymidylate synthase, an enzyme critical for DNA replication. This inhibition leads to reduced cancer cell proliferation .

Case Study: In Vitro Evaluation
In a study evaluating the anticancer efficacy of related compounds, researchers found that certain derivatives displayed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase. These findings suggest that 1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1H-1,2,3-triazole-4-carboxamide could exhibit similar or enhanced activity .

Agricultural Applications

Pesticidal Activity
The incorporation of the oxadiazole moiety into agrochemicals has been linked to increased efficacy against pests and pathogens. Compounds with this structure have been shown to possess fungicidal properties against various plant pathogens. The dual-action potential as both an antimicrobial and an insecticide makes this compound particularly valuable in agricultural formulations .

Case Study: Field Trials
Field trials conducted on crops treated with oxadiazole-based pesticides revealed a significant reduction in fungal infections compared to untreated controls. The results indicated not only improved crop yields but also enhanced resistance to common agricultural pests .

Material Science

Polymer Chemistry
The unique structural features of this compound allow it to be utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound shows promise for applications in coatings and advanced materials .

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its combination of 1,2,3-triazole, thiophene, and 1,2,4-oxadiazole moieties. Key analogs and their distinguishing features include:

Compound Name / Class Core Structure Key Substituents Biological Activity (IC50)
Target Compound 1,2,3-Triazole + thiophene + 1,2,4-oxadiazole Methyl (triazole N1), 3-methyl-oxadiazole (thiophene C3) Not reported in provided evidence
1,3,4-Thiadiazole derivative 9b 1,3,4-Thiadiazole + triazole Phenyl, methyl, hydrazone groups HepG2: 2.94 µM
Thiazole derivative 12a Thiazole + triazole Aryl, diazenyl groups HepG2: 1.19 µM; MCF-7: 3.4 µM
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]triazole-4-carboxamide Dual 1,2,3-triazole cores Ethoxyphenyl (N1), methyl (C5), carboxamide linkage Antiproliferative activity (specific IC50 not provided)

Key Observations :

  • Heterocycle Substitution: The target compound’s 1,2,4-oxadiazole-thiophene motif distinguishes it from analogs like 9b (1,3,4-thiadiazole) and 12a (thiazole).
  • Substituent Effects : The methyl group on the triazole (N1) may reduce steric hindrance compared to bulkier aryl groups in analogs like , possibly enhancing target binding.

Q & A

Q. Basic

  • HPLC : Use C18 columns with acetonitrile/water gradients (60:40 → 90:10) to detect impurities (<1%).
  • Mass spectrometry : High-resolution ESI-MS identifies byproducts (e.g., dealkylated intermediates or oxidation products).
  • TLC : Monitor reaction progress with silica gel plates (Rf ≈ 0.5 in ethyl acetate/hexane). Impurities are isolated via column chromatography and structurally elucidated via ¹³C-NMR .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced
Scale-up risks racemization at the carboxamide’s chiral center. Mitigation strategies include:

  • Low-temperature coupling : Perform amide bond formation at 0–5°C to minimize epimerization.
  • Chiral HPLC : Use amylose-based columns to separate enantiomers (e.g., (R)- and (S)-forms).
  • Catalyst optimization : Chiral auxiliaries like (S)-BINOL improve stereoselectivity (>90% ee) .

How do solvent polarity and substituent electronic effects influence the compound’s stability under physiological conditions?

Q. Advanced

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the carboxamide via hydrogen bonding but may accelerate hydrolysis in aqueous buffers (pH 7.4).
  • Substituent effects : Electron-withdrawing groups (e.g., nitro on phenyl rings) enhance oxadiazole ring stability by reducing electron density at reactive sites. Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation pathways (e.g., triazole ring cleavage) .

What computational methods are used to correlate the compound’s QSAR with observed bioactivity?

Advanced
3D-QSAR models (e.g., CoMFA or CoMSIA) map steric/electronic fields to activity:

Training set : Include 20–30 derivatives with varied substituents.

Descriptors : LogP, molar refractivity, and HOMO/LUMO energies predict membrane permeability and target engagement.

Validation : Leave-one-out cross-validation (q² > 0.6) confirms model robustness. For example, a –OCH₃ group at the thiophene’s 5-position improves antifungal activity by 2-fold .

How do crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in the solid state?

Advanced
Single-crystal X-ray diffraction reveals:

  • Packing motifs : π-π stacking between triazole and oxadiazole rings (distance ≈ 3.5 Å).
  • Hydrogen bonds : N–H···O interactions (2.1–2.3 Å) stabilize the carboxamide conformation.
    Hirshfeld analysis quantifies contact contributions (e.g., H···H = 45%, O···H = 30%), guiding co-crystal design for improved solubility .

What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

Q. Advanced

  • Caco-2 cells : Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ (>30 min suggests low hepatic clearance).
  • Plasma protein binding : Equilibrium dialysis reveals unbound fraction (fu > 5% is desirable for efficacy) .

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